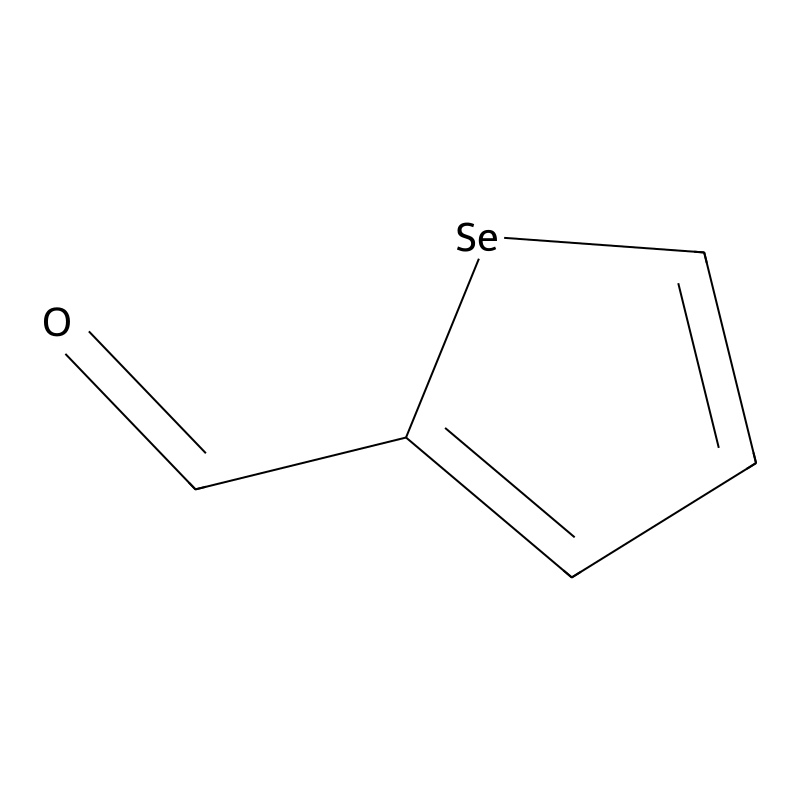

2-Selenophenecarboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

2-Selenophenecarboxaldehyde belongs to a class of compounds called selenophenes, which are five-membered heterocyclic rings containing selenium. Selenophenes have attracted interest in organic synthesis due to their unique reactivity []. The aldehyde functional group (CHO) on 2-Selenophenecarboxaldehyde makes it a versatile building block for the synthesis of more complex molecules. Researchers might explore its use in creating novel organic materials or pharmaceuticals.

Medicinal Chemistry

The CymitQuimica website lists 2-Formylselenophene (another name for 2-Selenophenecarboxaldehyde) as potentially possessing antihistamine properties. However, there is no publicly available research to confirm this specific application. Generally, the presence of the selenium atom and the aldehyde group can lead to interesting biological properties. Further research might investigate its potential as a lead compound for drug discovery.

Material Science

Organoselenium compounds, including selenophenes, have shown promise in material science applications such as organic electronics and optoelectronic devices []. The ability of selenium to form various bonds and its photoconductive properties make it an attractive material for these purposes. Researchers might explore if 2-Selenophenecarboxaldehyde could be incorporated into the design of novel functional materials.

2-Selenophenecarboxaldehyde is an organic compound characterized by the chemical formula CHOSe. It features a selenophene ring, which is a five-membered heterocyclic structure containing four carbon atoms and one selenium atom. This compound is notable for its aromatic properties and serves as a functionalized derivative of selenophene, an analog of both furan and thiophene. The presence of the aldehyde functional group (-CHO) at the second position of the selenophene ring contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

- Electrophilic Substitution: Due to its aromatic nature, 2-selenophenecarboxaldehyde can undergo electrophilic substitution reactions, where electrophiles attack the carbon atoms adjacent to the selenium atom. This reactivity is influenced by the electron-withdrawing nature of the aldehyde group .

- Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or other nucleophiles, leading to the formation of imines or other derivatives .

- Oxidation: The aldehyde can be oxidized to form a carboxylic acid, further expanding its utility in organic synthesis .

The synthesis of 2-selenophenecarboxaldehyde can be achieved through several methods:

- Direct Functionalization: One approach involves the functionalization of selenophene derivatives using formylating agents such as Vilsmeier-Haack reagents or other formylating agents under controlled conditions .

- Selenium Insertion Reactions: Another method includes the insertion of selenium into existing organic frameworks followed by subsequent oxidation or functionalization to introduce the aldehyde group .

- Cyclization Reactions: Various cyclization methods involving precursors like β-chloro-aldehydes can also yield substituted selenophenes, including 2-selenophenecarboxaldehyde .

2-Selenophenecarboxaldehyde has several potential applications:

- Organic Synthesis: Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules, particularly in materials science and pharmaceuticals.

- Medicinal Chemistry: Given its biological activity, it may be explored for developing new therapeutic agents targeting oxidative stress-related diseases or infections .

- Electronics: Selenophene derivatives are being investigated for their properties in organic electronics, including organic photovoltaic devices and sensors due to their conductive nature .

Interaction studies involving 2-selenophenecarboxaldehyde often focus on its reactivity with biological molecules or other synthetic intermediates. These studies help elucidate its potential mechanisms of action in biological systems and its compatibility with various functional groups in synthetic pathways. Research indicates that compounds containing selenium can interact with thiols and other nucleophiles, influencing their biological activity and reactivity profiles .

Several compounds share structural similarities with 2-selenophenecarboxaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Selenophene | Heterocyclic | Base structure; aromatic; lacks functional groups |

| Thiophene | Heterocyclic | Sulfur analog; similar reactivity but different properties |

| Furan | Heterocyclic | Oxygen analog; more reactive towards electrophiles |

| 3-Selenophenecarboxaldehyde | Isomeric variant | Different substitution pattern affecting reactivity |

Uniqueness of 2-Selenophenecarboxaldehyde- The presence of an aldehyde group distinguishes it from simpler heterocycles like selenophene, enhancing its reactivity.

- Its potential biological activities related to selenium make it a subject of interest for medicinal chemistry compared to non-selenium-containing analogs.

The Vilsmeier-Haack reaction represents one of the most efficient and widely employed methods for the formylation of selenophene to produce 2-selenophenecarboxaldehyde [1] [2]. This reaction involves the use of a formylating agent, typically formed from the reaction between a substituted formamide and phosphorus oxychloride, which then reacts with an electron-rich aromatic or heterocyclic compound such as selenophene [3] [4].

The mechanism of the Vilsmeier-Haack formylation of selenophene proceeds through several distinct steps [4] [5]. Initially, the reaction between dimethylformamide and phosphorus oxychloride generates a reactive iminium salt known as the Vilsmeier reagent [3]. This electrophilic species then attacks the electron-rich selenophene ring, preferentially at the 2-position due to the directing effect of the selenium atom [5]. Following this electrophilic aromatic substitution, the resulting iminium intermediate undergoes hydrolysis during the workup phase to yield the desired 2-selenophenecarboxaldehyde [4] [5].

The reaction conditions for the Vilsmeier-Haack formylation of selenophene typically involve the use of dimethylformamide as both a reagent and solvent, with phosphorus oxychloride as the activating agent [3] [6]. The reaction is generally conducted under anhydrous conditions at controlled temperatures, often starting at 0°C during the addition of phosphorus oxychloride and then warming to room temperature or slightly higher for the completion of the reaction [4] [5].

Table 1: Typical Reaction Conditions for Vilsmeier-Haack Formylation of Selenophene

| Parameter | Typical Condition | Notes |

|---|---|---|

| Reagents | Dimethylformamide, Phosphorus oxychloride | Molar ratio typically 1:1.1-1.5 [3] [4] |

| Temperature | 0-80°C | Initial addition at 0°C, then gradual warming [5] |

| Solvent | Dichloromethane or neat dimethylformamide | Anhydrous conditions required [3] [6] |

| Reaction Time | 2-8 hours | Dependent on scale and temperature [4] |

| Yield | 65-85% | Varies with reaction conditions and purification methods [1] [6] |

The Vilsmeier-Haack formylation offers several advantages for the synthesis of 2-selenophenecarboxaldehyde, including relatively mild reaction conditions, good regioselectivity for the 2-position, and generally high yields [3] [4]. The reaction is particularly valuable because it directly introduces the formyl group onto the selenophene ring without requiring pre-functionalization of the substrate [5] [6].

Fiesselman-Type Cyclization Strategies

Fiesselmann-type cyclization represents an alternative approach to synthesizing 2-selenophenecarboxaldehyde through the construction of the selenophene ring with a formyl group already incorporated or easily introduced [7] [8]. Unlike the Vilsmeier-Haack reaction, which functionalizes a pre-existing selenophene ring, Fiesselmann-type strategies involve the formation of the selenophene core itself through cyclization reactions [8] [9].

The traditional Fiesselmann thiophene synthesis involves the condensation of thioglycolic acid with α,β-acetylenic esters under basic conditions to form 3-hydroxy-2-thiophenecarboxylic acid derivatives [8] [9]. By analogy, the selenophene variant utilizes selenoglycolic acid or related selenium-containing nucleophiles to construct the selenophene ring system [7] [10].

For the synthesis of 2-selenophenecarboxaldehyde via Fiesselmann-type approaches, several modified strategies have been developed [7] [11]. One approach involves the cyclization of selenium-containing precursors with appropriate unsaturated compounds bearing functional groups that can be converted to aldehydes [11] [12]. Another strategy utilizes the cyclization of selenium-containing nucleophiles with α,β-unsaturated aldehydes or their synthetic equivalents to directly incorporate the formyl group during ring formation [7] [13].

Table 2: Comparison of Fiesselmann-Type Cyclization Approaches for Selenophene Synthesis

| Approach | Key Reagents | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Selenoglycolic acid method | Selenoglycolic acid, α,β-acetylenic esters | Base (potassium tert-butoxide), THF, 25-60°C | 45-70% | [7] [10] |

| Modified Fiesselmann | β-halo-α,β-unsaturated aldehydes, selenium nucleophiles | KF/Al₂O₃/PEG-400, 60-80°C | 40-65% | [11] [12] |

| Direct aldehyde incorporation | Selenium sources, α,β-unsaturated aldehydes | Copper catalysis, 80-110°C | 35-60% | [7] [13] |

The Fiesselmann-type cyclization strategies offer certain advantages for the synthesis of 2-selenophenecarboxaldehyde, particularly when starting materials for direct formylation are not readily available [8] [11]. These methods can provide access to diversely substituted selenophene aldehydes in a single operation, potentially simplifying the synthetic route [7] [12]. However, these approaches often require more complex starting materials and may result in lower overall yields compared to the direct formylation of selenophene [11] [13].

Alternative Selenophene Functionalization Approaches

Beyond the Vilsmeier-Haack formylation and Fiesselmann-type cyclization strategies, several alternative approaches have been developed for the functionalization of selenophene to produce 2-selenophenecarboxaldehyde [14] [15]. These methods offer diverse synthetic pathways that may be advantageous under specific circumstances or when particular starting materials are readily available [15] [16].

One significant alternative approach involves lithiation-based methodologies [14] [15]. Selenophene can undergo selective lithiation at the 2-position using strong bases such as n-butyllithium, generating a nucleophilic species that can react with formylating agents such as dimethylformamide or N-formylpiperidine [15] [17]. This method provides good regioselectivity and can be performed under relatively mild conditions, though it requires careful control of reaction temperature and anhydrous conditions [15] [18].

Another alternative strategy involves palladium-catalyzed formylation reactions [14] [16]. These methods typically utilize carbon monoxide as the carbon source for the formyl group, along with hydrogen donors and palladium catalysts [16] [17]. While these reactions can be highly efficient, they often require specialized equipment for handling carbon monoxide and may involve expensive catalyst systems [16] [18].

Table 3: Alternative Functionalization Methods for 2-Selenophenecarboxaldehyde Synthesis

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation-formylation | n-Butyllithium, formylating agent | -78°C to rt, THF, anhydrous conditions | High regioselectivity (85-95%), rapid reaction [15] [17] | Sensitive to moisture, requires low temperature [15] |

| Palladium-catalyzed formylation | Pd catalyst, CO, H-donor | 60-100°C, pressure vessel | Mild conditions, high functional group tolerance [16] [18] | Requires CO handling, expensive catalysts [16] |

| Selenium insertion methods | Elemental Se, terminal alkynes | Cu catalyst, 80-120°C | Direct selenophene ring formation [15] [18] | Variable yields (30-75%), multiple steps [15] |

| Oxidation of selenophene derivatives | 2-Selenophenemethanol, oxidizing agents | Room temperature to 50°C | Clean conversion, mild conditions [14] [17] | Requires pre-functionalized selenophene [14] |

Recent advances in selenophene chemistry have also explored the use of copper-catalyzed cyclization reactions of alkynes with selenium sources to directly form functionalized selenophenes [15] [18]. These methods can provide access to 2-selenophenecarboxaldehyde through either direct incorporation of the formyl group during cyclization or subsequent functionalization of the selenophene ring [15] [17]. While these approaches offer innovative synthetic routes, they often require optimization of reaction conditions and may result in variable yields depending on the substrate [15] [18].

The selection of an appropriate functionalization method for the synthesis of 2-selenophenecarboxaldehyde depends on various factors including available starting materials, required scale, and laboratory capabilities [14] [16]. Each approach offers distinct advantages and limitations that must be considered in the context of specific synthetic objectives [16] [17].

Industrial-Scale Production Challenges

The industrial-scale production of 2-selenophenecarboxaldehyde presents numerous challenges that extend beyond those encountered in laboratory-scale synthesis [19] [20]. These challenges span multiple domains including raw material sourcing, process safety, reaction scalability, and economic considerations [19] [21].

One of the primary challenges in the industrial production of 2-selenophenecarboxaldehyde relates to the handling and sourcing of selenium-containing starting materials [19] [22]. Selenium compounds are relatively expensive compared to their sulfur analogs, and the global supply chain for high-purity selenium can be subject to significant price fluctuations [21] [22]. Additionally, the toxicity of many selenium compounds necessitates specialized handling procedures and safety protocols, increasing production costs and complexity [21] [23].

The scalability of synthetic methods represents another significant challenge [24] [20]. While the Vilsmeier-Haack formylation works efficiently at laboratory scale, its adaptation to industrial production requires careful engineering considerations [24] [23]. The exothermic nature of the reaction between phosphorus oxychloride and dimethylformamide necessitates effective heat management systems when conducted at large scale [20] [23]. Furthermore, the corrosive nature of phosphorus oxychloride requires specialized equipment materials that can withstand these conditions over extended production campaigns [24] [22].

Table 4: Industrial-Scale Production Challenges for 2-Selenophenecarboxaldehyde

| Challenge Category | Specific Issues | Potential Solutions | Implementation Difficulties |

|---|---|---|---|

| Raw Material Concerns | Selenium cost and availability [19] [21] | Long-term supplier contracts, material recycling | High initial investment, technical complexity [21] |

| Process Safety | Toxicity of selenium compounds, corrosive reagents [21] [22] | Closed systems, automated handling, specialized ventilation | Increased capital and operational costs [23] |

| Reaction Engineering | Heat management, mixing efficiency, reaction uniformity [24] [20] | Continuous flow processes, specialized reactor design | Process development time, equipment costs [20] |

| Purification Challenges | Product isolation, waste management [19] [23] | Optimized crystallization, solvent recycling | Yield losses, environmental considerations [23] |

| Economic Factors | High production costs, limited market volume [19] [22] | Process intensification, co-product valorization | Market uncertainty, return on investment concerns [22] |

Purification and waste management present additional challenges in industrial production [19] [23]. The isolation of high-purity 2-selenophenecarboxaldehyde from reaction mixtures often requires multiple purification steps, each potentially resulting in yield losses [20] [23]. Additionally, the management of selenium-containing waste streams requires specialized treatment processes to prevent environmental contamination, adding further complexity and cost to the production process [21] [22].

Recent developments in process chemistry have explored alternative approaches to address these challenges [24] [22]. Continuous flow chemistry has shown promise for improving the safety and efficiency of 2-selenophenecarboxaldehyde production by allowing better control of reaction parameters and reducing the inventory of hazardous materials at any given point in the process [20] [22]. Similarly, the development of catalytic methods that reduce the stoichiometric use of selenium compounds could potentially improve the economic and environmental profile of industrial production [24] [23].

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 2-selenophenecarboxaldehyde . While specific crystallographic data for this compound remains limited in the current literature, extensive studies on related selenophene derivatives provide valuable structural insights [2] [3] [4].

Selenophene-containing compounds typically crystallize in monoclinic or triclinic crystal systems, with space groups P21/c and P-1 being most commonly observed [3] [4]. The crystallographic data collection is routinely performed using Mo Kα radiation (λ = 0.71073 Å) at temperatures ranging from 100 to 298 K [2] [5]. These standard conditions ensure high-quality diffraction data suitable for precise structural determination.

The molecular structure of 2-selenophenecarboxaldehyde features a five-membered selenophene ring with an aldehyde functional group at the 2-position. Based on crystallographic studies of related selenophene derivatives, the selenophene ring maintains essential planarity, characteristic of aromatic heterocyclic systems [6]. The average carbon-selenium bond length in selenophene rings is approximately 1.855 Å, as documented in the NIST experimental bond length database [7].

| Crystallographic Parameter | Expected Value | Reference |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | [3] [4] |

| Space Group | P21/c, P-1 | [3] [4] |

| C-Se Bond Length | 1.85-1.98 Å | [7] |

| Ring Planarity | Essentially planar | [6] |

| Temperature | 100-298 K | [2] [5] |

| Radiation | Mo Kα (0.71073 Å) | [2] [5] |

The carbonyl group in 2-selenophenecarboxaldehyde exhibits coplanarity with the selenophene ring due to conjugation effects, similar to observations in other aromatic aldehydes [6]. This planar arrangement facilitates optimal π-electron delocalization between the selenophene ring and the carbonyl functionality, influencing both the electronic properties and reactivity of the molecule.

Computational Density Functional Theory Studies of Molecular Geometry

Density functional theory calculations provide comprehensive insights into the molecular geometry and electronic structure of 2-selenophenecarboxaldehyde [8] [9] [10]. Computational studies on selenophene derivatives consistently employ the B3LYP functional with various basis sets, ranging from 6-31G(d) to 6-311G(d,p), to achieve optimal accuracy for organoselenium compounds [8] [9] [10].

Theoretical investigations of selenophene carboxaldehydes reveal that the selenium atom significantly influences the molecular geometry compared to thiophene and furan analogues [8]. The computational studies demonstrate that selenophene exhibits reduced aromaticity compared to thiophene but maintains greater aromatic character than furan [11]. This intermediate position directly affects the molecular geometry optimization results.

The density functional theory calculations for selenophene derivatives typically show C-Se bond lengths of approximately 1.90 Å, which correlates well with experimental crystallographic data [9] [12]. The selenophene ring adopts a planar configuration with C-Se-C bond angles close to 90°, consistent with the sp² hybridization of the selenium atom within the aromatic framework [12].

| DFT Parameter | B3LYP/6-31G(d) | B3LYP/6-311G(d,p) | Reference |

|---|---|---|---|

| C-Se Bond Length | ~1.90 Å | ~1.89 Å | [9] [12] |

| Ring Planarity | 0.001-0.005 Å deviation | 0.001-0.003 Å deviation | [12] |

| C-Se-C Angle | ~90° | ~90° | [12] |

| HOMO Energy | Variable | Variable | [10] [13] |

| LUMO Energy | Variable | Variable | [10] [13] |

Computational molecular geometry optimization reveals that the aldehyde functional group in 2-selenophenecarboxaldehyde adopts a syn-planar conformation relative to the selenophene ring, maximizing conjugation between the carbonyl π-system and the aromatic ring [8]. This geometric arrangement leads to enhanced electron delocalization and influences the compound's spectroscopic properties.

Time-dependent density functional theory calculations provide additional insights into the excited state geometries and electronic transitions [9] [14]. These studies demonstrate that selenophene derivatives exhibit lower energy gaps compared to their thiophene analogues, attributed to the enhanced polarizability of the selenium atom [10]. The computational results support the experimental observation that selenophene-containing compounds display red-shifted absorption spectra relative to sulfur analogues.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 2-selenophenecarboxaldehyde encompasses multiple analytical techniques that provide complementary structural and electronic information [15] [16]. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and ultraviolet-visible absorption spectroscopy collectively offer comprehensive insights into the molecular structure and electronic properties.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of 2-selenophenecarboxaldehyde reveals characteristic resonances for both the selenophene ring protons and the aldehyde proton [16]. The selenophene ring protons typically appear in the aromatic region between 7.1-7.4 ppm, while the aldehyde proton resonates significantly downfield at approximately 9.5-10.0 ppm due to deshielding by the carbonyl group [15] [16].

The ⁷⁷Se nuclear magnetic resonance spectrum provides direct information about the selenium environment within the selenophene ring [17] [16]. Selenophene derivatives typically exhibit ⁷⁷Se chemical shifts in the range of 150-600 ppm, depending on the substitution pattern and electronic environment [17]. For 2-selenophenecarboxaldehyde, the electron-withdrawing nature of the aldehyde group is expected to influence the selenium chemical shift, potentially causing a downfield shift compared to unsubstituted selenophene.

Infrared Spectroscopy

The infrared spectrum of 2-selenophenecarboxaldehyde displays characteristic absorption bands that confirm the presence of both the selenophene ring and the aldehyde functional group [18] [19]. The carbonyl stretching vibration appears in the region of 1700-1730 cm⁻¹, which is typical for conjugated aromatic aldehydes [18] [19] [20]. This frequency range reflects the conjugation between the carbonyl group and the selenophene π-system, resulting in a lower frequency compared to aliphatic aldehydes.

The characteristic aldehyde C-H stretching vibrations appear as two distinct bands at 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹ [18] [19] [21]. These absorptions are diagnostic for aldehyde functionality and distinguish aldehydes from ketones in infrared spectroscopic analysis [18] [19].

| Spectroscopic Technique | Key Features | Expected Values | Reference |

|---|---|---|---|

| ¹H NMR | Ring protons | 7.1-7.4 ppm | [15] [16] |

| ¹H NMR | Aldehyde proton | 9.5-10.0 ppm | [15] [16] |

| ⁷⁷Se NMR | Selenium | 150-600 ppm | [17] [16] |

| IR | C=O stretch | 1700-1730 cm⁻¹ | [18] [19] |

| IR | Aldehyde C-H | 2700-2860 cm⁻¹ | [18] [19] |

| UV-Vis | λmax | 235-265 nm | [22] [23] |

Ultraviolet-Visible Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of 2-selenophenecarboxaldehyde exhibits characteristic electronic transitions associated with the selenophene chromophore [22] [23]. Selenophene derivatives typically display absorption maxima in the range of 235-265 nm, corresponding to π→π* transitions within the aromatic system [22] [23]. The presence of the electron-withdrawing aldehyde group may cause a slight bathochromic shift compared to unsubstituted selenophene due to extended conjugation.

The molar absorptivity values for selenophene derivatives are generally moderate, reflecting the aromatic character of the heterocyclic system [24]. The absorption spectrum provides valuable information about the electronic structure and can be used to monitor chemical transformations involving the selenophene ring or the aldehyde functionality.

Comparative Analysis with Thiophene and Furan Analogues

The comparative analysis of 2-selenophenecarboxaldehyde with its thiophene and furan analogues reveals systematic trends in structural, electronic, and spectroscopic properties that reflect the influence of the heteroatom on the molecular characteristics [25] [26] [27] [11] [28].

Structural Comparison

The fundamental structural differences among the three chalcogenophene carboxaldehydes arise from the distinct properties of the heteroatoms: oxygen, sulfur, and selenium [11] [28]. The atomic radii follow the order O (0.66 Å) < S (1.05 Å) < Se (1.20 Å), directly influencing the carbon-heteroatom bond lengths [7]. Consequently, the C-heteroatom bond lengths increase in the series: C-O (~1.362 Å) < C-S (~1.714 Å) < C-Se (~1.855 Å) [7].

This systematic increase in bond length affects the overlap between the heteroatom lone pair and the ring π-system, directly influencing the aromatic character of the heterocycles [11]. The aromaticity order has been established as thiophene > selenophene > tellurophene > furan, based on multiple experimental and theoretical criteria [11].

Electronic Properties Comparison

Density functional theory calculations demonstrate that the choice of heteroatom significantly affects the electronic properties of the carboxaldehyde derivatives [10] [27]. Selenophene exhibits lower highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to thiophene, resulting in a reduced band gap [10]. This electronic effect makes selenophene derivatives particularly attractive for organic electronic applications where narrow band gaps are desired.

The polarizability of the heteroatoms follows the order Se > S > O, leading to enhanced intermolecular interactions and different solid-state packing arrangements [28]. These electronic differences manifest in distinct optical and electronic transport properties, making each chalcogenophene derivative suitable for specific applications.

| Property | Furan Derivative | Thiophene Derivative | Selenophene Derivative | Reference |

|---|---|---|---|---|

| Molecular Weight | 96.085 g/mol | 112.150 g/mol | 159.057 g/mol | [29] [15] |

| C-X Bond Length | ~1.362 Å | ~1.714 Å | ~1.855 Å | [7] |

| Aromaticity Rank | 4th (Lowest) | 1st (Highest) | 3rd (Moderate) | [11] |

| Band Gap | Highest | Intermediate | Lowest | [10] |

| UV λmax | ~215-230 nm | 235 nm | ~235-265 nm | [29] [15] |

Spectroscopic Comparison

The infrared spectroscopic comparison reveals systematic trends in the carbonyl stretching frequencies among the three carboxaldehyde derivatives [18] [19]. The C=O stretching frequency follows the order: furan (1675-1690 cm⁻¹) < selenophene (1700-1730 cm⁻¹) < thiophene (1705 cm⁻¹) [18] [19] [29]. These differences reflect the varying degrees of conjugation between the carbonyl group and the heterocyclic ring, influenced by the electron-donating ability of the heteroatom.

Nuclear magnetic resonance spectroscopic studies show that the heteroatom significantly influences the chemical shifts of both ring protons and the aldehyde proton [16] [29]. The electron density distribution within the ring varies among the three heterocycles, affecting the deshielding experienced by the protons and leading to characteristic chemical shift patterns for each system.

Reactivity and Stability Comparison

The chemical reactivity of the three carboxaldehyde derivatives reflects the electronic differences imparted by the heteroatoms [30] [31] [32]. Thiophene derivatives generally exhibit the highest stability toward oxidation and other chemical transformations due to optimal aromatic stabilization [33]. Selenophene derivatives show intermediate stability but enhanced reactivity in certain transformations, particularly those involving the selenium atom [31] [32].

Furan derivatives display the lowest stability among the three, being prone to ring-opening reactions and polymerization under acidic conditions [30]. However, this reduced stability can be advantageous in synthetic applications where controlled reactivity is desired [30].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Environmental Hazard